![molecular formula C25H20Cl2N2O2S B2978194 N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine CAS No. 339103-42-3](/img/structure/B2978194.png)
N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and the functional groups it contains.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including the conditions required and the products formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Structural Characterization and Metal Complex Formation
One area of application involves the structural characterization of compounds and the formation of metal complexes. For instance, research has explored the interaction of pyridine derivatives with metals, leading to the isolation of various products and metal complexes. These compounds have been characterized by techniques like elemental analyses, magnetic measurements, IR, mass spectrometry, and X-ray crystallography. Such studies are crucial for understanding the coordination chemistry of these compounds and their potential applications in catalysis or material science (Sousa et al., 2001).
Antimicrobial and Antiviral Activities
Another significant area of research is the investigation into the antimicrobial and antiviral activities of sulfonamide derivatives. Studies have synthesized and tested various sulfonamide derivatives for their potential activities against different microbial strains and viruses. For example, certain sulfonamide compounds have shown promising anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).
Synthesis and Evaluation of Anticancer Agents
Research has also focused on synthesizing novel compounds with potential anticancer activity. By modifying the chemical structure and exploring different substitutions on the pyridine ring, researchers aim to identify compounds with specific activity against cancer cell lines. Such studies contribute to the development of new chemotherapeutic agents and enhance our understanding of their mechanisms of action (Szafrański & Sławiński, 2015).
Development of Advanced Materials
The chemical modification and interaction of sulfonamide-based compounds also find applications in the development of advanced materials. This includes the synthesis of polymers with specific properties, such as high thermal stability, optical activity, or specific mechanical properties. Research in this area can lead to the development of new materials for various industrial applications, including coatings, plastics, and electronic devices (Hajipour et al., 2009).
Heavy Metal Ion Adsorption
Additionally, compounds based on sulfonamide structures have been explored for their ability to adsorb heavy metal ions from solutions. This research is particularly relevant for environmental applications, such as the removal of heavy metals from wastewater. The development of efficient adsorbents can contribute to cleaner water sources and the mitigation of environmental pollution (Ravikumar et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and providing appropriate safety precautions.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic routes, applications, or investigations into its mechanism of action.
Please consult with a qualified chemist or researcher for accurate information. This is a general guideline and may not apply to all compounds. Always follow laboratory safety procedures when handling chemicals.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2S/c1-17-15-23(18-7-3-2-4-8-18)29-25(28-16-19-9-5-6-10-22(19)27)24(17)32(30,31)21-13-11-20(26)12-14-21/h2-15H,16H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVMHZSMTWZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

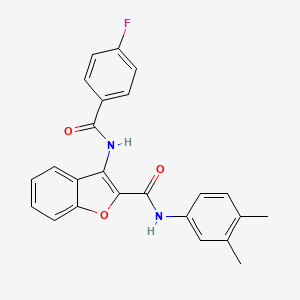
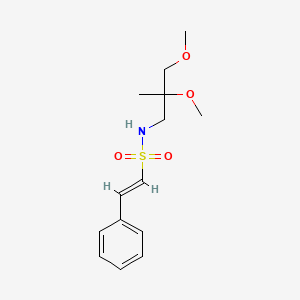
![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)
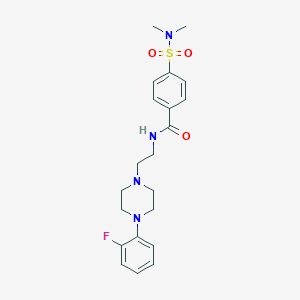
![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)
![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)
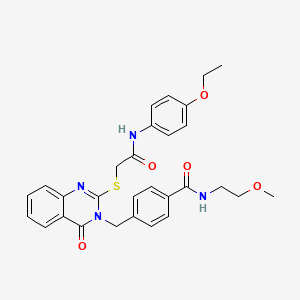
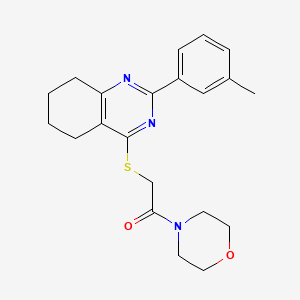
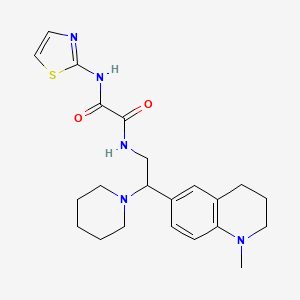
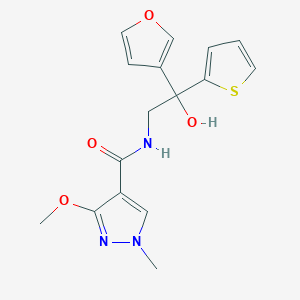
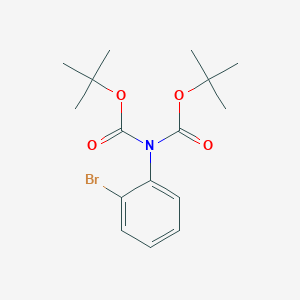
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)